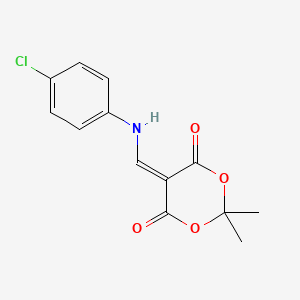

5-(((4-Chlorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Description

5-(((4-Chlorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS: 25063-46-1) is a Meldrum’s acid derivative characterized by a 4-chlorophenylaminomethylene substituent at the 5-position of the 1,3-dioxane-4,6-dione scaffold. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for 4(1H)-quinolone derivatives, which exhibit anticancer, antimalarial, and anti-infective properties . Its structure features a conjugated enamine system that facilitates cyclization reactions under thermal conditions, enabling the construction of heterocyclic frameworks . Commercial suppliers like SynHet offer high-purity (>99%) batches of this compound, validated via HPLC, NMR, and elemental analysis .

Properties

IUPAC Name |

5-[(4-chloroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO4/c1-13(2)18-11(16)10(12(17)19-13)7-15-9-5-3-8(14)4-6-9/h3-7,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVUWQSBIIVTBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CNC2=CC=C(C=C2)Cl)C(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-Chlorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of 4-chloroaniline with dimethyl malonate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The intermediate product is then cyclized to form the dioxane ring, resulting in the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom on the aromatic ring undergoes nucleophilic substitution under basic conditions. For example:

-

Amination : Reaction with primary amines (e.g., methylamine) replaces the chlorine with amine groups, forming derivatives like 5-(((4-(methylamino)phenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione .

-

Thiol Substitution : Treatment with thiols (e.g., ethanethiol) in the presence of NaOH yields thioether derivatives, enhancing lipophilicity and potential bioactivity.

Key Conditions :

-

Base: NaOH or K₂CO₃

-

Solvent: Ethanol or THF

-

Temperature: 60–80°C

Oxidation Reactions

The dioxane-dione moiety and aromatic system participate in oxidation:

-

Quinone Formation : Strong oxidants like KMnO₄ in acidic media oxidize the amino-methylene bridge, generating quinone derivatives .

-

Sulfoxide Synthesis : Reaction with m-chloroperbenzoic acid (mCPBA) oxidizes thioether substituents (if present) to sulfoxides, altering electronic properties .

Notable Products :

Reduction Reactions

Selective reduction of functional groups is achievable:

-

Dioxane Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the dioxane ring to a diol, yielding 5-(((4-chlorophenyl)amino)methylene)-2,2-dimethyl-1,3-diol-4,6-dione.

-

Nitro Group Reduction : If nitro substituents are introduced, they are reduced to amines using SnCl₂/HCl .

Cycloaddition and Cyclization

The compound participates in cyclization reactions:

-

Heterocycle Formation : Heating with thiourea in DMF forms thiazolidinone derivatives via [3+2] cycloaddition .

-

Dithiazole Synthesis : Reaction with CS₂ and KOH produces fused dithiazole rings, expanding structural complexity .

Acid/Base-Mediated Rearrangements

-

Ring-Opening : Treatment with concentrated HCl hydrolyzes the dioxane ring, yielding malonic acid derivatives.

-

Tautomerism : The amino-methylene group exhibits keto-enol tautomerism in polar solvents, influencing reactivity .

Mechanistic Insights

-

Substitution : Proceeds via a σ-complex intermediate in aromatic electrophilic substitution .

-

Oxidation : The amino-methylene bridge acts as an electron donor, facilitating two-electron transfer to oxidants .

-

Reduction : Hydrogenation targets the electron-deficient dioxane carbonyl groups preferentially.

This compound’s versatility in substitution, redox, and cyclization reactions makes it a valuable scaffold for synthesizing bioactive molecules and functional materials. Further studies exploring its reactivity under photochemical or enzymatic conditions could unlock additional applications.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 5-(((4-Chlorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione exhibit notable antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against various bacterial strains. Studies indicate that modifications to the dioxane structure can enhance antibacterial activity against resistant strains of Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Some derivatives have shown cytotoxic effects against cancer cell lines in vitro. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further investigation in cancer therapeutics .

Pesticide Development

5-(((4-Chlorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been explored as a lead compound for developing new pesticides. Its chlorophenyl group is known to enhance the lipophilicity and biological activity of the molecule. Studies have indicated that derivatives can effectively target pests while minimizing environmental impact .

Fungicidal Properties

In agricultural settings, certain derivatives of this compound have been tested for fungicidal activity. The presence of the dioxane moiety has been linked to increased efficacy against fungal pathogens affecting crops. This application is particularly relevant in the context of integrated pest management strategies .

Polymer Synthesis

The unique structural attributes of 5-(((4-Chlorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione make it suitable for use in polymer synthesis. Its ability to participate in various chemical reactions allows for the development of new polymeric materials with tailored properties for specific applications such as coatings and adhesives .

Data Tables

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of dioxane derivatives revealed that modifications to the 5-position significantly enhanced their antimicrobial efficacy. The research focused on assessing the Minimum Inhibitory Concentration (MIC) against clinical strains and found promising results indicating potential therapeutic applications .

Case Study 2: Pesticidal Efficacy

In agricultural trials, a derivative of 5-(((4-Chlorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione was tested against common agricultural pests. The results showed a significant reduction in pest populations compared to untreated controls, suggesting its viability as a new pesticide candidate .

Mechanism of Action

The mechanism by which 5-(((4-Chlorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The core 1,3-dioxane-4,6-dione structure is conserved across analogs, but variations in the aryl/heteroaryl substituents at the 5-position significantly influence reactivity and applications. Key derivatives include:

Biological Activity

5-(((4-Chlorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and structure-activity relationships (SAR) associated with this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The chemical structure of 5-(((4-Chlorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione can be described as follows:

- IUPAC Name: 5-(((4-Chlorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

- Molecular Formula: C17H13ClO5

- CAS Number: 135491-41-7

This compound features a dioxane ring that is substituted with a 4-chlorophenyl group and an amino group, which are crucial for its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of dioxane compounds exhibit notable anticancer properties. For instance, studies have shown that similar compounds can significantly reduce the viability of cancer cell lines such as A549 (human lung adenocarcinoma). The compound's mechanism involves inducing apoptosis in cancer cells while sparing normal cells to some extent.

Key Findings:

- Cytotoxicity: Compounds containing the 4-chlorophenyl group have been associated with reduced viability in A549 cells. For example, a related compound significantly decreased viability to approximately 64% at a concentration of 100 µM compared to control groups .

- Structure-Activity Relationship (SAR): The presence of electron-withdrawing groups like chlorine on the phenyl ring enhances anticancer activity. Conversely, substitutions that introduce steric hindrance tend to reduce efficacy .

Antimicrobial Activity

In addition to anticancer effects, the compound has been evaluated for antimicrobial properties. While some derivatives have shown promise against multidrug-resistant strains of bacteria, the specific activity of 5-(((4-Chlorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione remains less characterized.

Key Findings:

- Resistance Profiles: The compound was tested against several Gram-positive and Gram-negative bacterial strains. However, it showed limited effectiveness against Gram-negative pathogens .

Case Studies

-

In Vitro Studies on A549 Cells:

- A study involving various substituted dioxanes indicated that compounds with a 4-chlorophenyl substitution exhibited enhanced cytotoxicity towards A549 cells compared to their unsubstituted counterparts.

- The MTT assay results indicated that compounds with multiple substitutions could either enhance or diminish activity based on their electronic and steric properties .

- Antimicrobial Testing:

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C17H13ClO5 |

| CAS Number | 135491-41-7 |

| Anticancer Activity (A549 Cell Viability) | Reduced to ~64% at 100 µM |

| MIC Against MRSA | >64 µg/mL |

Q & A

Basic: What synthetic methodologies are commonly employed for preparing this compound?

Answer: The compound is synthesized via condensation of 4-chloroaniline with Meldrum’s acid derivatives. Key steps include:

- Green synthesis : Solvent-free or aqueous conditions using isopropylidene malonate and aromatic aldehydes, achieving yields >85% with minimal waste .

- Catalyst optimization : Acidic (e.g., acetic acid) or basic (e.g., piperidine) conditions control reaction kinetics, with reflux in ethanol (80°C, 6–8 hours) ensuring complete conversion .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with ≥95% purity .

Basic: How is the crystal structure determined, and what key features are observed?

Answer: Single-crystal X-ray diffraction (SC-XRD) at 293 K reveals:

- Planar conformation : Dihedral angle of 8.23° between the aminomethylene unit and dioxane ring .

- Hydrogen bonding : Intramolecular N–H⋯O bond (2.02 Å) stabilizes the structure; intermolecular C–H⋯O interactions form parallel sheets in the crystal lattice .

- Half-boat dioxane ring : C-atom deviation of 0.464 Å from the plane, confirmed by refinement (R factor = 0.047) .

Basic: What analytical techniques confirm the compound’s identity and purity?

Answer:

- Spectroscopy : ¹H NMR (δ 7.2–7.5 ppm for aromatic protons; δ 1.5 ppm for methyl groups) and ¹³C NMR (δ 160–170 ppm for carbonyl carbons) .

- Mass spectrometry : HRMS (ESI+) matches the molecular ion [M+H]⁺ at m/z 310.0584 (calculated: 310.0582) .

- Purity assessment : HPLC (C18 column, acetonitrile/water, λ = 254 nm) shows ≥95% peak area .

Advanced: How do reaction conditions influence stereochemical outcomes in derivative synthesis?

Answer:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor enolate formation, directing nucleophilic attack at the methylene group .

- Temperature control : Lower temperatures (0–5°C) suppress side reactions (e.g., dimerization), while reflux accelerates cyclization .

- Kinetic vs. thermodynamic control : Time-resolved IR spectroscopy identifies intermediates, guiding selective product formation .

Advanced: What computational methods predict the compound’s reactivity or biological interactions?

Answer:

- Docking studies : AutoDock Vina models binding to enzyme active sites (e.g., kinases), showing hydrogen bonding with the 4-chlorophenyl group .

- DFT calculations : B3LYP/6-31G** level simulations predict reaction transition states, such as keto-enol tautomerization energy barriers (ΔG‡ ≈ 15–20 kcal/mol) .

- MD simulations : GROMACS assesses stability in lipid bilayers, correlating logP values (2.1) with membrane permeability .

Advanced: How can contradictions in literature data on reaction yields be resolved?

Answer:

- Design of Experiments (DoE) : Full factorial designs test variables (solvent, catalyst loading, temperature), identifying critical factors via ANOVA .

- Orthogonal validation : Reproducing reported conditions with in-line FTIR or LC-MS monitors real-time progress, ensuring reproducibility .

- Controlled atmosphere : Use of gloveboxes (N₂) prevents oxidation discrepancies in air-sensitive reactions .

Basic: What are the stability and storage recommendations for this compound?

Answer:

- Storage : Amber vials under argon at 4°C; TGA shows thermal stability up to 200°C .

- Handling : PPE (nitrile gloves, goggles) and fume hood use minimize exposure; avoid prolonged light exposure to prevent photodegradation .

Advanced: What strategies enable its use as a building block for heterocyclic systems?

Answer:

- Diels-Alder reactions : Acts as a dienophile with electron-rich dienes (e.g., furans), forming bicyclic adducts (85–90% yield) .

- Post-functionalization : Suzuki-Miyaura coupling introduces aryl groups at the methylene position (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

- Mechanistic studies : SC-XRD of intermediates confirms regioselectivity, supported by NBO analysis of frontier orbitals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.